Cas no 957310-65-5 (1-(2-Chloro-4-fluoro-benzyl)-3-nitro-1H-pyrazole)

1-(2-Chloro-4-fluoro-benzyl)-3-nitro-1H-pyrazole 化学的及び物理的性質
名前と識別子
-
- 1-(2-Chloro-4-fluoro-benzyl)-3-nitro-1H-pyrazole
- 1-[(2-chloro-4-fluorophenyl)methyl]-3-nitropyrazole
- 1-[(2-chloro-4-fluoro-phenyl)methyl]-3-nitro-pyrazole
- 1-[(2-Chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole
- AKOS003746120
- 1-(2-chloro-4-fluorobenzyl)-3-nitro-1H-pyrazole
- 957310-65-5
- MFCD04049222
- STK305028
-
- MDL: MFCD04049222
- インチ: InChI=1S/C10H7ClFN3O2/c11-9-5-8(12)2-1-7(9)6-14-4-3-10(13-14)15(16)17/h1-5H,6H2
- InChIKey: SWUPPJGNJUCAFT-UHFFFAOYSA-N
計算された属性
- 精确分子量: 255.0210823Da
- 同位素质量: 255.0210823Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 17
- 回転可能化学結合数: 2
- 複雑さ: 289
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.7
- トポロジー分子極性表面積: 63.6Ų
1-(2-Chloro-4-fluoro-benzyl)-3-nitro-1H-pyrazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB422770-5 g |
1-[(2-Chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole |
957310-65-5 | 5g |
€765.20 | 2022-03-02 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1194698-1g |
1-[(2-Chloro-4-fluorophenyl)methyl]-3-nitro-1h-pyrazole |
957310-65-5 | 98% | 1g |
¥3017.00 | 2024-04-23 | |
A2B Chem LLC | AJ26449-50g |
1-[(2-chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole |
957310-65-5 | 95+% | 50g |
$4880.00 | 2024-07-18 | |
abcr | AB422770-1 g |
1-[(2-Chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole |
957310-65-5 | 1g |
€339.20 | 2022-03-02 | ||
Chemenu | CM332481-1g |
1-[(2-Chloro-4-fluorophenyl)methyl]-3-nitro-1h-pyrazole |
957310-65-5 | 95%+ | 1g |
$357 | 2024-07-18 | |
A2B Chem LLC | AJ26449-100g |
1-[(2-chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole |
957310-65-5 | 95+% | 100g |
$6838.00 | 2024-07-18 | |
abcr | AB422770-5g |
1-[(2-Chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole; . |
957310-65-5 | 5g |
€1106.00 | 2024-08-03 | ||
A2B Chem LLC | AJ26449-25g |
1-[(2-chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole |
957310-65-5 | 95+% | 25g |
$3497.00 | 2024-07-18 | |
A2B Chem LLC | AJ26449-1g |
1-[(2-chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole |
957310-65-5 | 95+% | 1g |
$1067.00 | 2024-07-18 | |
A2B Chem LLC | AJ26449-10g |
1-[(2-chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole |
957310-65-5 | 95+% | 10g |
$2552.00 | 2024-07-18 |
1-(2-Chloro-4-fluoro-benzyl)-3-nitro-1H-pyrazole 関連文献
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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8. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
1-(2-Chloro-4-fluoro-benzyl)-3-nitro-1H-pyrazoleに関する追加情報
1-(2-Chloro-4-fluoro-benzyl)-3-nitro-1H-pyrazole (CAS No. 957310-65-5): An Overview of a Promising Compound in Pharmaceutical Research
1-(2-Chloro-4-fluoro-benzyl)-3-nitro-1H-pyrazole (CAS No. 957310-65-5) is a compound that has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential therapeutic applications. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities, including anti-inflammatory, antifungal, and anticancer properties.
The chemical structure of 1-(2-Chloro-4-fluoro-benzyl)-3-nitro-1H-pyrazole features a pyrazole ring substituted with a nitro group at the 3-position and a 2-chloro-4-fluoro-benzyl group at the 1-position. The presence of these functional groups imparts specific pharmacological properties to the molecule, making it a subject of interest for various medicinal chemistry studies.
Recent research has highlighted the potential of 1-(2-Chloro-4-fluoro-benzyl)-3-nitro-1H-pyrazole in the treatment of inflammatory diseases. A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism of action involves the modulation of nuclear factor-kappa B (NF-κB) signaling pathways, which are central to the inflammatory response.
In addition to its anti-inflammatory properties, 1-(2-Chloro-4-fluoro-benzyl)-3-nitro-1H-pyrazole has shown promise in cancer research. Preclinical studies have indicated that this compound can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The anticancer activity is attributed to its ability to disrupt cellular signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT and MAPK pathways.
The pharmacokinetic profile of 1-(2-Chloro-4-fluoro-benzyl)-3-nitro-1H-pyrazole has also been investigated to assess its suitability for therapeutic use. Studies have shown that this compound exhibits good oral bioavailability and a favorable pharmacokinetic profile, making it a viable candidate for further development as an oral medication. However, further research is needed to optimize its pharmacokinetic properties and enhance its therapeutic index.
Clinical trials are currently underway to evaluate the safety and efficacy of 1-(2-Chloro-4-fluoro-benzyl)-3-nitro-1H-pyrazole in human subjects. Early-phase clinical trials have demonstrated that the compound is well-tolerated at therapeutic doses, with no significant adverse effects reported. These findings are encouraging and suggest that 1-(2-Chloro-4-fluoro-benzyl)-3-nitro-1H-pyrazole has the potential to be developed into a novel therapeutic agent for various diseases.
The synthesis of 1-(2-Chloro-4-fluoro-benzyl)-3-nitro-1H-pyrazole involves several steps, including the formation of the pyrazole ring and subsequent functionalization with the nitro and benzyl groups. Various synthetic routes have been reported in the literature, each with its own advantages and limitations. One common approach involves the condensation of 3-nitropyrazole with 2-chloro-4-fluorobenzaldehyde followed by reduction and subsequent functionalization steps.
The structural diversity within the pyrazole class allows for extensive modification and optimization to enhance the pharmacological properties of compounds like 1-(2-Chloro-4-fluoro-benzyl)-3-nitro-1H-pyrazole. Researchers are actively exploring structural analogs and derivatives to identify compounds with improved potency, selectivity, and safety profiles. These efforts are crucial for advancing the development of new therapeutic agents based on this promising scaffold.
In conclusion, 1-(2-Chloro-4-fluoro-benzyl)-3-nitro-1H-pyrazole (CAS No. 957310-65-5) represents a promising compound in pharmaceutical research due to its unique chemical structure and diverse biological activities. Ongoing studies continue to uncover new insights into its mechanisms of action and potential therapeutic applications, making it an exciting area of focus for both academic researchers and pharmaceutical companies.
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